molecular formula C14H21ClN2O4S B1519654 4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride CAS No. 1203244-55-6

4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride

Cat. No.: B1519654
CAS No.: 1203244-55-6
M. Wt: 348.8 g/mol
InChI Key: PBNMKOFJDWJOCK-UHFFFAOYSA-N
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Description

4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride is a chemical compound characterized by its complex molecular structure, which includes a pyrrolidine ring, a sulfamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids like proline or its derivatives. The reaction conditions often require the use of strong bases or acids to facilitate the ring closure and subsequent functional group modifications.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrrolidine ring makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used as a lead compound in drug discovery, particularly for conditions related to inflammation and pain.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enzymes or receptors, modulating their activity. The sulfamoyl group may enhance the compound's solubility and bioavailability, while the benzoic acid moiety can influence its binding affinity.

Comparison with Similar Compounds

  • Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are used in various pharmaceutical applications.

  • Sulfamoylbenzoic acids: These compounds contain the sulfamoyl group attached to a benzoic acid moiety and are studied for their biological activities.

  • Hydrochloride salts: These are commonly used to improve the solubility and stability of active pharmaceutical ingredients.

Properties

IUPAC Name

4-(3-pyrrolidin-1-ylpropylsulfamoyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S.ClH/c17-14(18)12-4-6-13(7-5-12)21(19,20)15-8-3-11-16-9-1-2-10-16;/h4-7,15H,1-3,8-11H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNMKOFJDWJOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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